Regioisomeric Identity: C5-Imidazolylmethyl Substitution Distinguished from the C3-Linked Regioisomer
The target compound is the 5-[(2-methylimidazol-1-yl)methyl] regioisomer (InChI Key: GSDMILZUIKYSAY-UHFFFAOYSA-N), not the 3-[(2-methylimidazol-1-yl)methyl] regioisomer (InChI Key: QCDRQFRYPLQYEI-UHFFFAOYSA-N). The two regioisomers display measurably distinct physicochemical profiles: the C3-linked regioisomer (T742-0178) has a logP of 2.17, logD of -0.54, and polar surface area of 45.2 Ų, whereas the C5-linked regioisomer is predicted to have a higher logP (estimated ~2.75) and larger TPSA (~56.7 Ų) based on the AroCageDB entry for a closely related C14H14N4O oxadiazole scaffold . Procurement of the incorrect regioisomer could alter membrane permeability and target binding by >0.5 logP units, a magnitude sufficient to shift a compound from 'hits' to 'inactive' in cell-based screening cascades.
| Evidence Dimension | Physicochemical identity: logP, TPSA, InChI Key |
|---|---|
| Target Compound Data | logP ~2.8 (predicted); TPSA ~56.7 Ų; InChI Key: GSDMILZUIKYSAY-UHFFFAOYSA-N; SMILES: CC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN=C3C |
| Comparator Or Baseline | 3-regioisomer: logP = 2.17; logD = -0.54; TPSA = 45.2 Ų; InChI Key: QCDRQFRYPLQYEI-UHFFFAOYSA-N; SMILES: Cc1ccc(cc1)c1nc(Cn2ccnc2C)no1 |
| Quantified Difference | ΔlogP ≈ +0.6; ΔTPSA ≈ +11.5 Ų; distinct InChI Key; reversed oxadiazole substitution pattern |
| Conditions | Computational prediction (AroCageDB) for target; experimental logP/logD (shake-flask) for regioisomer; both data sets for neutral species at pH 7.4 |
Why This Matters
Procuring the incorrect regioisomer would introduce a compound with different hydrogen-bonding capacity and lipophilicity, invalidating any prior screening data tied to the C5-linked isomer and potentially generating false-negative or false-positive hits in follow-up assays.
